molecular formula C17H21NO3S B5617891 N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide

N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B5617891
M. Wt: 319.4 g/mol
InChI Key: ZXOFRJDBDUMWCO-UHFFFAOYSA-N
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Description

N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide is a compound derived from thymol, a monoterpene phenol found in the essential oils of various Thymus species. Thymol and its derivatives are known for their antioxidant, anti-inflammatory, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of thymol with sulfonyl chloride derivatives under controlled conditions. The process includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxy-5-isopropyl-2-methylphenyl)-4-methylbenzenesulfonamide is unique due to its sulfonamide group, which enhances its stability and reactivity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-11(2)15-10-16(13(4)9-17(15)19)18-22(20,21)14-7-5-12(3)6-8-14/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOFRJDBDUMWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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